3-(4-fluorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(4-FLUOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 4-fluorophenyl and 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxylate derivatives with one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) can also yield the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(4-FLUOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(4-FLUOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure and reactivity.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-FLUOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and exhibit comparable biological activities.
Uniqueness
3-[(4-FLUOROPHENYL)METHYL]-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both 4-fluorophenyl and 4-methylphenyl groups enhances its potential for therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15FN2OS |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H15FN2OS/c1-13-2-6-15(7-3-13)17-11-25-19-18(17)20(24)23(12-22-19)10-14-4-8-16(21)9-5-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
MTYQHLDKZDFKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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